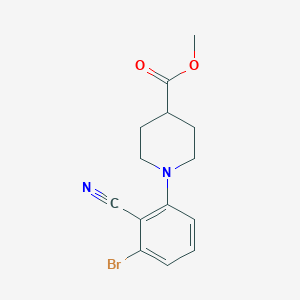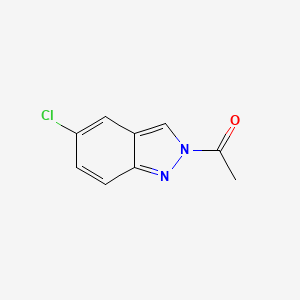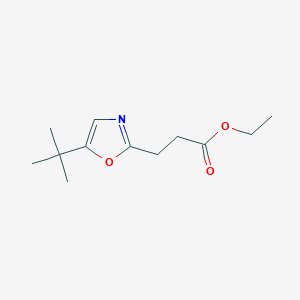
Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate
Overview
Description
Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate, also known as BRN-0241416, is a synthetic compound that belongs to the class of piperidine carboxylates. This compound has been subject to scientific research due to its potential therapeutic applications in various fields, including oncology and neuroscience. In
Mechanism Of Action
The mechanism of action of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or receptors involved in cellular processes. For example, it has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to modulate the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects
Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate has been shown to have various biochemical and physiological effects. In cancer cells, it has been reported to induce apoptosis and to inhibit cell proliferation. In neuronal cells, it has been shown to modulate neurotransmitter release and to have neuroprotective effects. Other reported effects include the inhibition of cell migration and the modulation of cytokine production.
Advantages And Limitations For Lab Experiments
Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been shown to have potent biological activity, making it a useful tool for studying cellular processes. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. Additionally, its potential toxicity and side effects need to be carefully evaluated before using it in in vivo studies.
Future Directions
There are several future directions for research on Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its mechanism of action, which needs to be further elucidated to fully understand its biological effects. Additionally, research on the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds for specific applications.
Scientific Research Applications
Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate has been studied for its potential therapeutic applications in various fields. In oncology, this compound has been shown to have anti-proliferative effects on cancer cells and to induce apoptosis. In neuroscience, it has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. Other potential applications include the treatment of inflammatory diseases and as a tool for chemical biology research.
properties
IUPAC Name |
methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-19-14(18)10-5-7-17(8-6-10)13-4-2-3-12(15)11(13)9-16/h2-4,10H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLUWLBWYPMMCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=C(C(=CC=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine](/img/structure/B1458153.png)

![6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one](/img/structure/B1458158.png)




![3-amino-N'-[(2E)-pyrrolidin-2-ylidene]benzohydrazide](/img/structure/B1458164.png)
![2-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1458165.png)

![N-[2-(Methylamino)ethyl]acetamide HCl](/img/structure/B1458169.png)
![{1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1458171.png)

